molecular formula C11H13N3O6 B057430 Cucumopine CAS No. 110342-24-0

Cucumopine

Cat. No. B057430
M. Wt: 283.24 g/mol
InChI Key: XGCZNSAJOHDWQS-KGFZYKRKSA-N
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Description

Cucumopine, also known as mikimopine or cucumopine, (4r-cis)-isomer, is a member of the class of compounds known as L-alpha-amino acids .


Synthesis Analysis

Cucumopine is associated with a monomorphic, cucumopine, Ri-plasmid harboured by various Alphaproteobacteria . Minor variation in fragment patterns was observed within the cucumopine synthesis (cus) gene .

Future Directions

Future research on Cucumopine could focus on its role in horizontal gene transfer from Agrobacterium to plants . This could provide valuable insights into plant evolution, Agrobacterium strain diversity, and the function and evolution of cT-DNA genes in natural transformants .

properties

IUPAC Name

(4S,6S)-4-(2-carboxyethyl)-1,5,6,7-tetrahydroimidazo[4,5-c]pyridine-4,6-dicarboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3O6/c15-7(16)1-2-11(10(19)20)8-5(12-4-13-8)3-6(14-11)9(17)18/h4,6,14H,1-3H2,(H,12,13)(H,15,16)(H,17,18)(H,19,20)/t6-,11-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGCZNSAJOHDWQS-KGFZYKRKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(NC(C2=C1NC=N2)(CCC(=O)O)C(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H](N[C@](C2=C1NC=N2)(CCC(=O)O)C(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30149219
Record name Cucumopine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30149219
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

283.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cucumopine

CAS RN

110342-24-0
Record name (4S,6S)-4-(2-Carboxyethyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine-4,6-dicarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=110342-24-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cucumopine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0110342240
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cucumopine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30149219
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
698
Citations
G Serino, D Clerot, J Brevet, P Costantino… - Plant molecular …, 1994 - Springer
By sequencing the central region of the cucumopine-type T-DNA of Agrobacterium rhizogenes strain 2659, we identified three open reading frames homologous, to different extents, to …
Number of citations: 38 link.springer.com
E Davioud, A Petit, ME Tate, MH Ryder, J Tempé - Phytochemistry, 1988 - Elsevier
… , cucumopine, has been identified by high voltage paper electrophoresis in hairy roots induced by Agrobacterium rhizogenes. Cucumopine … Cucumopine was purified from carrot hairy …
Number of citations: 67 www.sciencedirect.com
Y GODA, S SAKAMOTO - Plant tissue culture letters, 1993 - jstage.jst.go.jp
1. はじめに植物病原菌である Agrobacteriurn rhizogenes が 母植物に感染すると, 菌由来の Ri プ ラスミドの T-DNA が植物体に挿入され一種の形質転換細胞である毛状根が誘導される. 毛状根は…
Number of citations: 4 www.jstage.jst.go.jp
TH Xiang, S Wang, P Wu, YF Li, T Zhang… - Bangladesh Journal of …, 2016 - cabdirect.org
Agrobacterium rhizogenes infects plants to induce hairy roots. It is classified into four different types such as agropine, mannopine, cucumopine and mikimopine. A. rhizogenes K599, …
Number of citations: 11 www.cabdirect.org
SA Weller, DE Stead, JPW Young - FEMS microbiology letters, 2006 - academic.oup.com
… RMA pRi and are thus also considered to be cucumopine pRi. However, some strains were … The aim of this study was to determine whether cucumopine pRi, as indicated by the rol PCR…
Number of citations: 28 academic.oup.com
MJG Hooykaas, S Shao, PJJ Hooykaas - Plasmid, 2022 - Elsevier
… not only octopine, but also cucumopine and agrocinopine-like compounds. … -cucumopine grapevine strains such as pTiAg57. However, the catabolic genes in in octopine-cucumopine Ti …
Number of citations: 1 www.sciencedirect.com
A Ouartsi, D Clérot, AD Meyer, Y Dessaux, J Brevet… - Plant science, 2004 - Elsevier
In A. rhizogenes, various Ri plasmids are found that show some differences in terms of genetic organization as compared to the reference plasmid pRiA4. On this plasmid as well on the …
Number of citations: 23 www.sciencedirect.com
M van Nuenen, P de Ruffray, L Otten - Molecular and General Genetics …, 1993 - Springer
The octopine/cucumopine (o/c) Ti plasmids of the grapevine-associated Agrobacterium vitis strains constitute a family of related DNA molecules. Restriction maps were established of …
Number of citations: 20 link.springer.com
SA Weller, DE Stead, JPW Young - Plant pathology, 2005 - Wiley Online Library
… radiobacter (NCPPB 4042) contained cucumopine … Cucumopine pRi DNA was not detected in broths inoculated with suspensions derived from plants inoculated with the cucumopine …
A Dobigny, A Ambroise, R Haicour, C David… - Plant cell, tissue and …, 1995 - Springer
Mannopine and cucumopine strains of Agrobacterium rhizogenes were used for genetic transformation in two cultivars of potato (Solanum tuberosum L.). An overnight pretreatment of …
Number of citations: 19 link.springer.com

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